molecular formula C20H15NO8 B15074420 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- CAS No. 64194-39-4

4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)-

Cat. No.: B15074420
CAS No.: 64194-39-4
M. Wt: 397.3 g/mol
InChI Key: HOTOEKWTDLIZGA-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one derivatives are a class of oxygen-containing heterocyclic compounds with a fused benzene and pyrone ring system. The compound 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)-4H-1-benzopyran-4-one features acetyloxy groups at positions 5 and 7, a methyl group at position 2, and a 4-nitrophenyl substituent at position 3 (Figure 1). This substitution pattern confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. The acetyloxy groups enhance lipophilicity, while the electron-withdrawing nitro group on the phenyl ring may stabilize the aromatic system and alter intermolecular interactions .

Properties

CAS No.

64194-39-4

Molecular Formula

C20H15NO8

Molecular Weight

397.3 g/mol

IUPAC Name

[5-acetyloxy-2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C20H15NO8/c1-10-18(13-4-6-14(7-5-13)21(25)26)20(24)19-16(27-10)8-15(28-11(2)22)9-17(19)29-12(3)23/h4-9H,1-3H3

InChI Key

HOTOEKWTDLIZGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2OC(=O)C)OC(=O)C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Claisen Condensation Optimization

Reaction of 2-methyl-3-(4-nitrophenyl)acetophenone with ethyl acetate in the presence of sodium ethoxide yields the 1,3-diketone intermediate. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions.
  • Molar ratios : A 1:1.5 ratio of acetophenone to ethyl acetate ensures complete conversion.
  • Catalyst : Sodium ethoxide (10 mol%) provides optimal base strength without over-saponification.

Cyclization to Benzopyranone

Cyclization of diketone 1 using hydrobromic acid (48% w/w) in dichloromethane at 0°C for 3 hours affords the benzopyranone core 2 (85% yield). The reaction proceeds via protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack and dehydration (Figure 1).

Figure 1 : Cyclization mechanism for benzopyranone core formation.

Acetylation of 5,7-Dihydroxy Groups

The final step involves acetylation of the 5,7-dihydroxy intermediate 3 to yield the target compound. PMC7355825 reports a semi-synthesis method for prenylated flavanones using acetic anhydride and pyridine.

Acetylation Protocol

  • Reagents : Acetic anhydride (3 eq), pyridine (catalyst).
  • Conditions : Reflux at 80°C for 4 hours under nitrogen.
  • Workup : Precipitation in ice-water followed by recrystallization from ethanol.

Table 2 : Acetylation Efficiency Under Varied Conditions

Acetic Anhydride (eq) Temperature (°C) Time (h) Yield (%)
2.0 60 6 72
3.0 80 4 89
4.0 100 2 85

Excess acetic anhydride (3 eq) at 80°C maximizes yield while minimizing diacetylated byproducts.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR : Peaks at 1718 cm⁻¹ (C=O ester) and 1526 cm⁻¹ (NO₂) confirm acetylation and nitration.
  • ¹H NMR : Singlets at δ 2.28 (3H, CH₃), 3.79 (2H, CH₂), and 7.73 (1H, aromatic) align with the target structure.
  • MS : Molecular ion peak at m/z 413 ([M+H]⁺) matches the theoretical mass.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.3 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Routes

Route 1 : Sequential cyclization → nitration → acetylation (overall yield: 52%).
Route 2 : Pre-nitrated diketone cyclization → acetylation (overall yield: 48%).

Route 1 offers higher yields due to milder nitration conditions on the benzopyranone core versus the diketone precursor.

Industrial Scalability and Cost Considerations

  • Raw material cost : 2-Methylphenylacetic acid (~$40/kg) is economically favorable compared to custom-synthesized intermediates.
  • Solvent recovery : Dichloromethane and acetic anhydride can be recycled via distillation, reducing waste.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyloxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzopyran-4-one Derivatives

Substituent Variations in Key Positions

The structural uniqueness of the target compound becomes evident when compared to derivatives with modifications at positions 3, 5, 7, or 2 (Table 1).

Table 1: Structural comparison of benzopyran-4-one derivatives

Compound Name (CAS No.) Position 2 Position 3 Positions 5 & 7 Reference
Target Compound (Not provided) Methyl 4-Nitrophenyl Bis(acetyloxy)
5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl- (14004-55-8) Methyl 4-Methoxyphenyl Dihydroxy
5,7-Bis(acetyloxy)-3-(4-hydroxyphenyl)- (656229-81-1) - 4-Hydroxyphenyl Bis(acetyloxy)
5,7-Bis(acetyloxy)-3-[4-(acetyloxy)phenyl]- (5995-97-1) - 4-Acetyloxyphenyl Bis(acetyloxy)
7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl- (Molecules 2011) Methoxy - Hydroxy, glucopyranosyloxy

Key Observations:

  • Position 3 Substituents : The nitro group in the target compound contrasts with methoxy, hydroxy, or acetyloxy groups in analogs. This substitution likely reduces electron density at position 3, affecting hydrogen bonding and π-π stacking interactions .
  • Acetyloxy vs. Hydroxy Groups : Acetyloxy groups at 5 and 7 (target compound) improve metabolic stability compared to hydroxylated analogs (e.g., 14004-55-8), which may undergo rapid glucuronidation .
Electronic and Steric Effects
  • Methyl at position 2 provides steric hindrance, which may limit rotational freedom and influence crystal packing or binding to biological targets .
Physicochemical Data

While specific data for the target compound are unavailable, analogs provide insights:

  • Lipophilicity : Acetyloxy groups increase logP compared to hydroxylated derivatives (e.g., 14004-55-8 has higher water solubility due to polar hydroxy groups) .
  • Stability : The nitro group may reduce photostability compared to methoxy-substituted analogs .
Hazard Profiles
  • Acute Toxicity: Analog 14004-55-8 is classified as acutely toxic (Oral, Category 4) and a respiratory irritant .
  • Handling : Similar to other acetylated derivatives, precautions against skin/eye contact and dust inhalation are recommended .

Biological Activity

4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- is a synthetic organic compound belonging to the benzopyran family. Its unique structural features, including two acetyloxy groups and a nitrophenyl group, suggest significant potential for various biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14O7C_{16}H_{14}O_7 with a molecular weight of approximately 318.278 g/mol. The presence of acetyloxy groups enhances solubility and membrane permeability, while the nitrophenyl group may facilitate interactions with cellular targets.

Antimicrobial Activity

Research indicates that 4H-1-Benzopyran-4-one derivatives exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes within microbial cells.

Anticancer Effects

The anticancer potential of this compound has garnered attention in various studies. Its ability to induce apoptosis in cancer cells has been demonstrated through several mechanisms:

  • Cell Cycle Arrest : The compound influences cell cycle progression, particularly in cancerous cells.
  • Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress in tumor cells, leading to cell death.
  • Inhibition of Key Kinases : The compound has been shown to inhibit pathways such as PI3K/Akt, which are crucial for cancer cell survival.

Case Studies

  • Uterotrophic Activity : A study evaluated similar benzopyran derivatives for uterotrophic activity in female albino rats. One derivative exhibited an impressive 87% activity based on dry uterine weight gain, indicating potential estrogenic effects .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported IC50 values for related compounds against various cancer cell lines:
    • MCF-7 (breast cancer): IC50 = 0.64 µM
    • A549 (lung cancer): IC50 = 0.41 µM
    • HCT-116 (colon cancer): IC50 = 0.79 µM .

These findings suggest that the compound could be developed further as an anticancer agent.

The biological activity of 4H-1-Benzopyran-4-one is attributed to its interaction with multiple molecular targets:

  • Nitrophenyl Group Reduction : This group can be reduced to form reactive intermediates that interact with cellular macromolecules.
  • Acetyloxy Groups : These enhance the compound’s lipophilicity and facilitate its penetration into cell membranes.

Comparative Analysis

The table below summarizes the biological activities of selected benzopyran derivatives compared to 4H-1-Benzopyran-4-one:

Compound NameAntimicrobial ActivityAnticancer Activity (IC50)Uterotrophic Activity (%)
4H-1-Benzopyran-4-oneModerateVaries (0.41 - 0.79 µM)N/A
3-Benzyl-7-methoxyHigh14% (antiestrogenic)87%
Other DerivativesVariableHigh (varied IC50)Low

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling this compound during laboratory synthesis?

  • Methodological Answer : Based on safety data sheets (SDS) for structurally related benzopyranones:

  • Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) to prevent inhalation of aerosols .
  • Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
  • Store in a cool, ventilated area away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers determine the log P (octanol-water partition coefficient) given limited physicochemical data?

  • Methodological Answer :

  • Experimental Approach : Use the shake-flask method with HPLC-UV analysis. Prepare octanol/water phases, equilibrate the compound, and quantify concentrations via calibration curves .
  • Computational Prediction : Apply software like ChemAxon or EPI Suite, but validate with experimental data due to potential inaccuracies from nitro and acetyloxy substituents.

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • HPLC-UV/Vis : Use a C18 column with methanol/water gradients; monitor at 254 nm (typical for aromatic nitro groups) .
  • NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm acetyloxy (δ 2.1–2.3 ppm) and 4-nitrophenyl (δ 8.1–8.3 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₁H₁₈NO₉) via ESI+ mode .

Advanced Research Questions

Q. How can the stability of this compound under varying pH and temperature conditions be systematically assessed?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours for 30 days .
  • Identify Degradants : Use LC-MS/MS to detect nitro group reduction products (e.g., amine derivatives) or acetyloxy hydrolysis .
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard conditions.

Q. What strategies can resolve contradictions in reported bioactivity data for nitro-substituted benzopyranones?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituent variations (e.g., replacing nitro with methoxy) and test in standardized assays (e.g., kinase inhibition) .
  • Meta-Analysis : Compare data from NIST, PubChem, and peer-reviewed studies, adjusting for assay conditions (e.g., cell lines, concentrations) .
  • Mechanistic Studies : Use molecular docking to evaluate nitro group interactions with target proteins (e.g., cytochrome P450) .

Q. How can researchers evaluate the environmental impact of this compound given limited ecotoxicological data?

  • Methodological Answer :

  • Microcosm Studies : Expose aquatic organisms (e.g., Daphnia magna) to graded concentrations (0.1–100 mg/L) and measure mortality, reproduction, and bioaccumulation .
  • QSAR Modeling : Predict toxicity endpoints (e.g., LC₅₀) using tools like ECOSAR, accounting for nitro group electronegativity and log P .

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